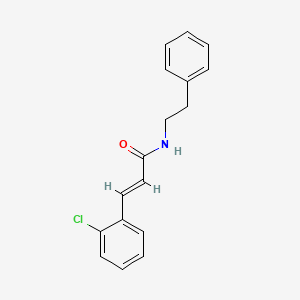![molecular formula C15H13N5S B5547360 4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a unique heterocyclic compound. It has a linear formula of C15H13N5S and a molecular weight of 295.368 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like our compound of interest, has been a topic of significant research. These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . A common method of synthesis involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of a suitable aromatic aldehyde .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The compound also contains a pyridinyl group and a thiol group .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive groups like the amino group, the thiol group, and the 1,2,4-triazole ring. For instance, it can form Schiff bases when reacted with different aldehydes .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent
This compound has been identified as part of a collection of rare and unique chemicals provided to early discovery researchers . Its structure suggests potential activity in medicinal chemistry, where it could be explored as a therapeutic agent due to the presence of the triazole moiety, which is known for its diverse pharmacological activities.
Agriculture: Pesticide Development
In agriculture, compounds like this triazole derivative could be investigated for their potential use in pesticide development. The triazole ring is a common feature in many fungicides, and the additional pyridinyl group could confer selective toxicity against certain agricultural pests .
Material Science: Advanced Material Synthesis
The unique chemical structure of this compound makes it a candidate for the synthesis of advanced materials. Its potential to form coordination complexes with metals could be utilized in creating new types of polymers or catalysts .
Environmental Science: Pollution Remediation
Triazole derivatives are sometimes used in environmental science for pollution remediation. This compound could be studied for its ability to bind heavy metals or other pollutants, aiding in their removal from contaminated sites .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s structure suggests it could act as an enzyme inhibitor. The triazole-thiol combination could interact with the active sites of certain enzymes, potentially leading to applications in disease treatment or biochemical research .
Analytical Chemistry: Chemical Sensor Development
The compound’s reactivity with various metals could be harnessed in the development of chemical sensors. Such sensors could be used to detect trace amounts of metals or other analytes in complex mixtures .
Organic Synthesis: Building Block for Heterocyclic Compounds
Given its structural features, this compound could serve as a building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmaceutical applications .
Chemical Education: Research and Teaching
Lastly, this compound can be used in chemical education, serving as a research tool for teaching advanced organic synthesis techniques or as a subject for case studies in drug design and discovery .
Future Directions
The 1,2,4-triazole scaffold, which is present in this compound, is a subject of ongoing research due to its presence in various pharmaceuticals and biologically important compounds. Future research directions could include exploring new synthetic methodologies, investigating its biological activities, and developing new drug candidates .
properties
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S/c1-11-4-2-3-5-13(11)10-17-20-14(18-19-15(20)21)12-6-8-16-9-7-12/h2-10H,1H3,(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIBQOQHSMNSQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)



![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)